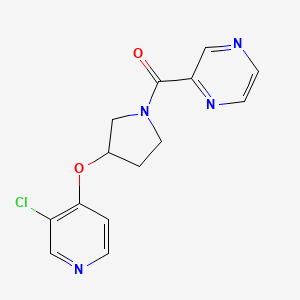

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Description

The compound “(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone” is a heterocyclic molecule featuring a pyrrolidine core substituted with a 3-chloropyridinyloxy group at position 3 and a pyrazin-2-yl methanone moiety.

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-11-7-16-3-1-13(11)21-10-2-6-19(9-10)14(20)12-8-17-4-5-18-12/h1,3-5,7-8,10H,2,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMAWBZTIJZUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.

Attachment of the Pyrazine Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazine ring, potentially leading to dihydropyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Research Findings and Implications

- The target compound’s chloropyridinyloxy group may confer advantages in solubility and receptor affinity over bulkier substituents (e.g., dimethoxybenzyl).

- Synthetic feasibility : Analogous coupling methods () support scalable synthesis, though purification challenges may arise due to polar halogenated groups.

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure features a pyrrolidine ring, a chlorinated pyridine moiety, and a pyrazine derivative, which are known to contribute to various biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.71 g/mol. The presence of the chloropyridine and pyrazine groups suggests potential interactions with biological targets, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that derivatives of pyrazine and pyrrolidine compounds often exhibit significant biological activities, including:

- Antitumor Activity : Some studies have shown that similar compounds can inhibit tumor cell proliferation.

- Antimicrobial Activity : Pyrazine derivatives are noted for their antibacterial and antifungal properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell lines | |

| Antimicrobial | Activity against bacterial and fungal strains | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antitumor Effects

A study investigated the cytotoxic effects of various pyrazine derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin. The combination showed enhanced efficacy in inducing apoptosis in resistant cancer cells .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of pyrazole derivatives against common pathogens. The study revealed that compounds with similar structural features to this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Future Directions

The unique structural characteristics of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular interactions and pathways affected by this compound.

- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloro-4-hydroxypyridine and pyrrolidinone derivatives, followed by coupling with pyrazine-2-carbonyl chloride. Key parameters include:

- Temperature control (0–50°C) to minimize side reactions .

- Use of aqueous HCl to protonate intermediates, improving solubility and reaction homogeneity .

- Column chromatography (e.g., ethyl acetate/hexane gradients) for purification, with yields averaging 50–55% under optimized conditions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases; peaks at 2θ = 15.3°, 18.7°, and 24.5° confirm lattice structure .

- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows pyrrolidine protons at δ 2.8–3.2 ppm and pyrazine aromatic protons at δ 8.5–9.0 ppm .

- Mass Spectrometry : ESI-MS m/z 349.8 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The 3-chloro group on pyridine enhances electrophilicity, favoring SNAr reactions. Steric hindrance from the pyrrolidine ring slows reactivity, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Computational studies (DFT) reveal charge distribution at the pyridinyl oxygen, guiding design of analogs with modified electron-withdrawing groups .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer :

- Discrepancies arise from solvent purity (e.g., traces of water in dichloromethane reduce yields by 10–15%) and catalyst choice (e.g., triethylamine vs. DBU) .

- Resolution: Use Karl Fischer titration to verify solvent dryness and screen bases (e.g., K₂CO₃ in acetonitrile improves reproducibility to ±5% yield variance) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity, particularly in kinase inhibition?

- Methodological Answer :

- Fragment-Based Design : Replace pyrazine with imidazole (as in AZD-5597) to enhance CDK binding; IC₅₀ shifts from 120 nM to 45 nM .

- Pharmacophore Modeling : The pyrrolidine-piperidine scaffold’s conformational flexibility correlates with improved binding to hydrophobic pockets in kinase ATP sites .

Q. How can stability challenges in aqueous formulations be addressed for in vivo studies?

- Methodological Answer :

- Lyophilization : Formulate with cyclodextrin (20% w/v) to prevent hydrolysis of the pyrrolidinone moiety .

- pH Optimization : Stability increases at pH 5.0–6.0 (t₁/₂ > 48 hrs) vs. rapid degradation at pH > 7 .

Methodological Challenges & Solutions

Q. What are the limitations of common purification techniques for this compound, and how can they be mitigated?

- Answer :

- Recrystallization Issues : Low solubility in ethanol/water mixtures leads to amorphous precipitates. Use mixed solvents (e.g., 2-propanol/hexane, 1:4) to improve crystal quality .

- HPLC Challenges : Reverse-phase C18 columns show tailing due to residual basicity. Add 0.1% trifluoroacetic acid to the mobile phase to sharpen peaks .

Q. How can computational tools predict metabolic pathways and potential toxicities?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.